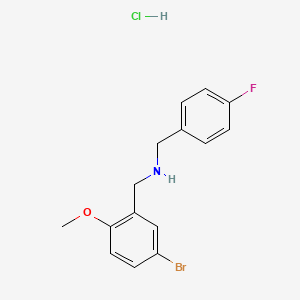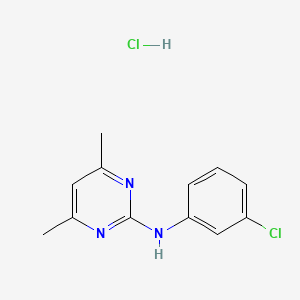![molecular formula C20H25N5O4 B4176397 N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B4176397.png)
N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide, also known as MPAP, is a compound that has been studied for its potential therapeutic applications. MPAP has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated extensively. In
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and drug addiction. This compound has been found to have neuroprotective effects, and it has been shown to increase dopamine release in the brain. This compound has also been studied for its potential as a treatment for cocaine addiction, as it has been found to reduce cocaine self-administration in animal models.
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide involves its interaction with the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release. This compound has been found to bind to the sigma-1 receptor with high affinity, and it has been shown to modulate the activity of the receptor.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its neuroprotective effects. This compound has also been found to modulate the activity of ion channels, including the voltage-gated sodium channel and the NMDA receptor. Additionally, this compound has been found to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. Additionally, this compound has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using this compound in lab experiments is that it is a relatively complex compound to synthesize, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and drug addiction. Another direction is to explore its potential as a tool for studying the sigma-1 receptor and its role in cellular processes. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for producing the compound.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(3-morpholin-4-ylpropylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-15-4-2-5-19(22-15)23-20(26)17-14-16(25(27)28)6-7-18(17)21-8-3-9-24-10-12-29-13-11-24/h2,4-7,14,21H,3,8-13H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIDIJGACHICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-bromophenyl)-7-chloro-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176315.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176318.png)
![4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide](/img/structure/B4176324.png)
![6-(3,4-dimethoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4176327.png)
![4-tert-butyl-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4176340.png)


![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176360.png)
![2-(4-methoxyphenyl)-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B4176361.png)
![N-[(6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4176372.png)
![2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4176376.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4176389.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}propanamide](/img/structure/B4176417.png)